molecular formula C16H19NOS3 B12256258 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B12256258
M. Wt: 337.5 g/mol
InChI Key: OQVDZPBTCWGNJD-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide is a complex organic compound that features a bithiophene core, a cyclopentylsulfanyl group, and an acetamide moiety

Properties

Molecular Formula

C16H19NOS3

Molecular Weight

337.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C16H19NOS3/c18-16(11-21-14-3-1-2-4-14)17-8-15-7-13(10-20-15)12-5-6-19-9-12/h5-7,9-10,14H,1-4,8,11H2,(H,17,18)

InChI Key

OQVDZPBTCWGNJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=CS2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps. One common approach is to start with the bithiophene core, which can be synthesized through a Stille coupling reaction. The cyclopentylsulfanyl group can be introduced via a nucleophilic substitution reaction, and the acetamide moiety can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide exerts its effects depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide is unique due to its combination of a bithiophene core with a cyclopentylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science .

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